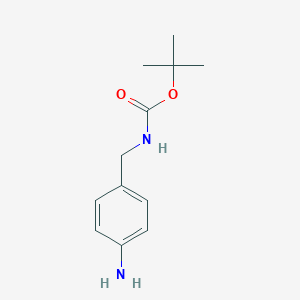

4-(N-Boc-aminomethyl)aniline

Description

Properties

IUPAC Name |

tert-butyl N-[(4-aminophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWQXBSQQHAGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373203 | |

| Record name | 4-(N-Boc-aminomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94838-55-8 | |

| Record name | 4-(N-Boc-aminomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(4-aminophenyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: The Physicochemical Properties of 4-(N-Boc-aminomethyl)aniline

Abstract: This technical guide provides a comprehensive analysis of the essential physical and chemical properties of 4-(N-Boc-aminomethyl)aniline, a pivotal intermediate in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's fundamental characteristics, outlines robust methodologies for their empirical determination, and offers critical insights into its stability, handling, and storage. The protocols and data presented herein are structured to ensure scientific integrity and reproducibility, which are indispensable for process optimization, formulation, and regulatory compliance.

Strategic Overview: The Role of this compound in Medicinal Chemistry

This compound, systematically named tert-butyl (4-aminobenzyl)carbamate, is a bifunctional organic molecule of significant interest in drug discovery.[1] Its structure, which incorporates a primary aromatic amine and a Boc-protected benzylic amine, renders it a versatile scaffold for the synthesis of complex pharmaceutical agents.[1] The tert-butoxycarbonyl (Boc) protecting group provides stability under a variety of reaction conditions, allowing for selective functionalization of the aniline nitrogen.[1] A granular understanding of its physical properties is not merely academic; it is a prerequisite for efficient process scale-up, rational formulation design, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs).

Core Physicochemical Data

A precise characterization of the physicochemical properties of this compound is foundational to its application in a laboratory or manufacturing setting. These parameters govern its behavior in different solvents, its thermal stability, and its solid-state characteristics.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 94838-55-8 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2][3] |

| Molecular Weight | 222.28 g/mol | [1][2][3] |

| Appearance | White to tan or light-yellow crystalline powder/solid | [1][2] |

| Melting Point | 75 - 80 °C | [2] |

| Purity | ≥ 97% (Assay by GC or HPLC) | [1][2] |

Methodologies for Physical Property Characterization

The integrity of any drug development program hinges on the quality of its data. The following sections detail validated experimental protocols for determining the key physical properties of this compound. The rationale behind each technique is provided to offer a deeper understanding of the principles at play.

Thermal Analysis: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality and Rationale: The melting point is a critical indicator of purity for a crystalline solid. DSC is the preferred method over traditional melting point apparatus due to its high precision and ability to detect subtle thermal events, such as polymorphism or the presence of impurities. The technique measures the heat flow into a sample relative to a reference as a function of temperature, with melting observed as a distinct endothermic event.

Self-Validating Protocol:

-

Instrument Calibration: Prior to analysis, calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard. This ensures the accuracy of the measured thermal transitions.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The sealed pan prevents any mass loss due to sublimation.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 100 °C at a controlled rate of 10 °C/min.

-

-

Data Interpretation: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. The peak area can be integrated to determine the heat of fusion.

Caption: Workflow for DSC-based Melting Point Determination.

Solubility Profiling

Causality and Rationale: Solubility is a critical determinant of a drug candidate's bioavailability and dictates solvent selection for synthesis, purification, and formulation. A quantitative understanding of solubility in various solvent systems is essential. The shake-flask method, while classical, remains the gold standard for its reliability in determining equilibrium solubility.

Self-Validating Protocol:

-

Solvent Selection: A panel of pharmaceutically relevant solvents should be chosen, spanning a range of polarities (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetone, dichloromethane, ethyl acetate).

-

Equilibrium Saturation:

-

Add an excess of this compound to a known volume of each solvent in a sealed vial. The excess solid ensures that saturation is achieved.

-

Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to allow the system to reach equilibrium.

-

-

Quantification:

-

Following equilibration, allow the vials to stand, or centrifuge, to permit the sedimentation of undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulates.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC method with a UV detector. A calibration curve with known standards is required for accurate quantification.

-

Table 2: Reported Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Organic Solvents | The compound is noted to be soluble in organic solvents. |

Note: Quantitative solubility data is sparse in the public domain and must be determined empirically for specific formulation and process development needs.

Structural Confirmation and Spectral Properties

Spectroscopic analysis is non-negotiable for the unambiguous confirmation of a compound's chemical identity and purity.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a detailed map of the molecule's carbon-hydrogen framework. Key expected signals in ¹H NMR (in CDCl₃) would include the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the methylene protons of the aminomethyl bridge (doublet, ~4.3 ppm), and distinct signals for the aromatic protons on the aniline ring.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 223.14.

-

Infrared (IR) Spectroscopy: Identifies the principal functional groups. Characteristic absorption bands would be expected for the N-H stretching of the primary amine and the carbamate, the C=O stretching of the Boc group (~1690 cm⁻¹), and C-H stretching from the aromatic and aliphatic components.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

-

Hazard Identification: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory.[5][6][7] Work should be conducted in a well-ventilated area or a chemical fume hood.[5][7]

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] Long-term storage at 0-8°C is recommended to maintain optimal stability.[1]

Caption: Safety and Handling Logic for this compound.

References

- PubChem. 2-(Aminomethyl)aniline. [Link]

- Fisher Scientific. 4-[(N-BOC)aminomethyl]aniline, 97%. [Link]

- Capot Chemical. MSDS of tert-Butyl(4-aminobenzyl)

- PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-[(N-BOC)aminomethyl]aniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. 4-[(N-BOC)aminomethyl]aniline, 97% | Fisher Scientific [fishersci.ca]

- 5. capotchem.com [capotchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. file.medchemexpress.com [file.medchemexpress.com]

tert-Butyl N-(4-aminobenzyl)carbamate structure

An In-Depth Technical Guide to tert-Butyl N-(4-aminobenzyl)carbamate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of tert-Butyl N-(4-aminobenzyl)carbamate, a critical bifunctional building block in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. We will delve into its structural attributes, spectroscopic signature, synthetic protocols, and strategic utility in the construction of complex molecular architectures.

Core Concepts: Structure and Strategic Importance

Tert-butyl N-(4-aminobenzyl)carbamate (CAS No: 94838-55-8) is a synthetic organic compound featuring two distinct amine functionalities with differentiated reactivity.[1] Its structure consists of a central p-aminobenzylamine core where the benzylic amine is protected as a tert-butyloxycarbonyl (Boc) carbamate, leaving the aromatic amine free for chemical manipulation.

The strategic value of this molecule lies in this differential protection. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions (e.g., basic, nucleophilic) while being easily removable under acidic conditions.[2][3][4] This allows chemists to selectively perform reactions on the nucleophilic aromatic amine without interference from the more reactive benzylic amine. Subsequently, the Boc group can be cleaved to reveal the benzylic amine for further functionalization, making it an invaluable linker and intermediate in multi-step syntheses.[5][6]

Sources

- 1. CAS 94838-55-8: tert-butyl (4-aminobenzyl)carbamate [cymitquimica.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Keystone: A Technical Guide to 4-(N-Boc-aminomethyl)aniline (CAS 94838-55-8)

For the modern researcher in drug discovery and materials science, the strategic manipulation of bifunctional molecules is paramount to innovation. Among these, 4-(N-Boc-aminomethyl)aniline emerges as a quintessential building block, offering a synthetically versatile platform for the construction of complex molecular architectures. Its unique structure, featuring a nucleophilic aromatic amine ortho to a Boc-protected primary amine, allows for sequential and selective functionalization, making it an invaluable intermediate in the synthesis of a diverse array of compounds, from potent kinase inhibitors to high-performance polymers.[1][2]

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of properties to offer field-proven insights into its synthesis, reactivity, and applications. The protocols and discussions herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references, empowering researchers to confidently integrate this versatile molecule into their synthetic workflows.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is the foundation of its effective use. This compound is a white to off-white solid, a physical state that lends itself to straightforward handling and weighing in a laboratory setting.[2] Its stability under standard laboratory conditions further enhances its utility as a reliable chemical intermediate.[2]

| Property | Value | Source |

| CAS Number | 94838-55-8 | [2] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [2] |

| Molecular Weight | 222.29 g/mol | [2] |

| Melting Point | 75-78 °C | [3] |

| Appearance | White to off-white solid | [2] |

| Synonyms | tert-Butyl (4-aminobenzyl)carbamate, (4-Aminobenzyl)carbamic acid tert-butyl ester | [2] |

The spectroscopic signature of this compound is critical for its identification and for monitoring its transformations in chemical reactions.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.13 (d, J=8.4 Hz, 2H, Ar-H), 6.65 (d, J=8.4 Hz, 2H, Ar-H), 4.85 (br s, 1H, NH-Boc), 4.19 (d, J=6.0 Hz, 2H, CH₂), 3.65 (br s, 2H, NH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.9, 145.7, 129.1, 128.8, 115.1, 79.4, 44.5, 28.4 |

| Mass Spectrum (ESI) | m/z: 223.1 [M+H]⁺ |

Note: Spectroscopic data is representative and may vary slightly based on the solvent and instrument used.

Synthesis of this compound: Strategic Pathways

The synthesis of this compound can be approached from several strategic directions, with the choice of route often dictated by the availability of starting materials and the desired scale of production. Two common and reliable methods are presented here.

Method 1: Reductive Amination of 4-Nitrobenzylamine

This two-step approach begins with the readily available 4-nitrobenzylamine, first protecting the primary amine with the Boc group, followed by the reduction of the nitro group to the aniline.

Caption: Reductive amination pathway to this compound.

Experimental Protocol:

-

Boc Protection: To a solution of 4-nitrobenzylamine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic mixture of dioxane and water, add a base like triethylamine or sodium bicarbonate (2.2 equivalents). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (4-nitrobenzyl)carbamate.

-

Nitro Group Reduction: Dissolve the crude tert-butyl (4-nitrobenzyl)carbamate in methanol or ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (typically 1-3 atm or via a balloon) and stir vigorously at room temperature. Upon completion of the reaction (monitored by TLC or the cessation of hydrogen uptake), filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to afford this compound, which can be further purified by column chromatography if necessary.

Causality of Choices: The use of a hydrochloride salt of the starting amine is common and requires a base to liberate the free amine for reaction with (Boc)₂O. The palladium-catalyzed hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups that is tolerant of the Boc protecting group.

Method 2: Direct Boc-Protection of 4-Aminobenzylamine

A more direct route involves the selective protection of the more nucleophilic aliphatic amine of 4-aminobenzylamine.

Sources

Introduction: The Strategic Utility of a Bifunctional Building Block

An In-Depth Technical Guide to 4-(N-Boc-aminomethyl)aniline: Properties, Synthesis, and Applications

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound, a critical bifunctional building block in modern organic synthesis and pharmaceutical development. The strategic placement of a primary aromatic amine and a Boc-protected primary aliphatic amine makes this molecule an exceptionally versatile intermediate. This guide details its fundamental physicochemical properties, outlines a robust and validated synthesis protocol, explores its key applications, and provides standardized methods for its analytical characterization and safe handling. The content herein is intended for researchers, chemists, and process development scientists engaged in medicinal chemistry, polymer science, and materials research.

This compound, also known as tert-butyl N-(4-aminobenzyl)carbamate, is a cornerstone reagent in the synthesis of complex organic molecules.[1] Its structure is deceptively simple, yet it offers profound strategic advantages in multi-step synthesis. The molecule features two distinct amine functionalities with orthogonal reactivity profiles:

-

Aromatic Amine (-NH2): Located on the phenyl ring, this group exhibits the typical nucleophilicity of an aniline. It readily participates in reactions such as diazotization, amide bond formation (acylation), and palladium-catalyzed cross-coupling reactions. Its reactivity is moderated by the electron-donating character of the aminomethyl substituent.

-

Boc-Protected Aliphatic Amine (-NHBoc): The primary amine on the benzyl group is masked by a tert-butoxycarbonyl (Boc) protecting group. This group is stable under a wide array of reaction conditions, including those that modify the aromatic amine, yet can be selectively and cleanly removed under acidic conditions.[1]

This differential protection strategy allows for sequential, site-selective functionalization, making it an invaluable asset in the construction of pharmaceutical intermediates, linkers for bioconjugation, and specialized polymers.[1][2]

Core Physicochemical and Safety Data

Accurate characterization begins with a firm grasp of the compound's fundamental properties. The molecular weight, a central parameter for all stoichiometric calculations, is 222.28 g/mol .[3] A summary of its key identifiers and properties is provided below.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 222.28 g/mol | [3] |

| Chemical Formula | C₁₂H₁₈N₂O₂ | [1] |

| CAS Number | 94838-55-8 | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 75-78 °C (lit.) | [4] |

| Purity (Typical) | ≥97% (HPLC) | [1] |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N | |

| InChI Key | UXWQXBSQQHAGMG-UHFFFAOYSA-N |

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[5]

-

Hazard Classifications: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[5] An N95 dust mask is recommended when handling the powder.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[5] For skin contact, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[3][5] For long-term stability, refrigeration (0-8°C) is recommended.[1]

Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of this compound are paramount for its successful application. The following section details a common and validated synthetic route and the subsequent analytical workflow for quality control.

Recommended Synthetic Protocol

A robust method for preparing this compound involves the selective Boc-protection of the aliphatic amine of 4-aminobenzylamine. The aromatic amine is significantly less nucleophilic, allowing for high selectivity under controlled conditions.

Causality: The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is strategic. It is highly effective for amine protection, and the reaction byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the acid formed during the reaction without competing in the primary reaction. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves the starting materials well.

Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-aminobenzylamine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M), add triethylamine (1.1 eq). Stir the solution at 0 °C (ice bath) under an inert atmosphere (e.g., nitrogen or argon).

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product as a white solid.

Analytical Workflow for Quality Control

Validation of the synthesized product's identity and purity is a critical, self-validating step.

Caption: Quality control workflow for this compound.

-

¹H NMR Spectroscopy: This is the primary technique for structural confirmation. The spectrum should show characteristic peaks for the aromatic protons, the benzylic CH₂ group, the NH protons, and the highly distinct singlet for the nine protons of the tert-butyl (Boc) group around 1.5 ppm.[7]

-

Mass Spectrometry (MS): This analysis confirms the molecular weight. In ESI-MS, the spectrum should show a prominent ion peak corresponding to [M+H]⁺ at m/z ≈ 223.29.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A high-purity sample (>97%) will exhibit a single major peak with minimal impurities detected at the relevant wavelength (e.g., 254 nm).[1]

Applications in Research and Development

The utility of this compound spans multiple domains of chemical science, driven by its bifunctional nature.

-

Pharmaceutical Development: It serves as a key intermediate for synthesizing a wide range of biologically active molecules.[1][2] The aniline moiety is a common pharmacophore, and its presence can be problematic due to metabolic instability, sometimes leading to toxicity.[8] However, as a synthetic intermediate, it allows for the construction of more complex and potentially safer drug candidates.[8] The protected amine serves as a handle for introducing linkers, side chains, or solubilizing groups.

-

Bioconjugation: The molecule is an effective linker. The aromatic amine can be functionalized to attach to a surface or a larger molecule, after which the Boc group is removed to expose a reactive primary amine for conjugating a biomolecule (e.g., a peptide or drug).[2]

-

Polymer and Materials Science: It is employed in the synthesis of specialty polymers, where the aniline group can be incorporated into a polymer backbone, and the deprotected side-chain amine can be used for post-polymerization modification to alter properties like thermal stability or to attach functional moieties.[1][2]

Caption: Key application pathways for this compound.

Conclusion

This compound, with a precise molecular weight of 222.28 g/mol , is far more than a simple chemical. It is a sophisticated synthetic tool that embodies the principles of protecting group chemistry and orthogonal reactivity. Its well-defined physicochemical properties, straightforward synthesis, and versatile applications make it an indispensable component in the toolkit of medicinal chemists and materials scientists. The rigorous application of the analytical protocols described herein ensures the high quality required for advanced research and development, enabling the creation of novel pharmaceuticals, diagnostics, and high-performance materials.

References

- J&K Scientific LLC. (n.d.). 4-(Boc-aminomethyl)aniline | 94838-55-8.

- Chemsrc. (n.d.). This compound | CAS#:94838-55-8.

- SpectraBase. (n.d.). 4-[(N-Boc)aminomethyl]aniline - 1H NMR Spectrum.

- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.

- Fisher Scientific. (n.d.). 4-[(N-BOC)aminomethyl]aniline, 97%.

- ResearchGate. (n.d.). Spectral characteristics by 1H NMR analysis of the Boc-AMST monomer.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 94838-55-8|this compound|BLD Pharm [bldpharm.com]

- 4. 4- (N-Boc)aminomethyl aniline 97 94838-55-8 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-[(N-BOC)aminomethyl]aniline, 97% | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 8. news.umich.edu [news.umich.edu]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Melting Point of 4-(N-Boc-aminomethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the melting point of this compound (CAS No. 94838-55-8), a critical intermediate in pharmaceutical and chemical synthesis. The melting point is a fundamental physical property used to assess the purity and identity of crystalline solids. This document delves into the theoretical underpinnings that dictate the melting behavior of this specific molecule, offers detailed, field-proven protocols for its accurate determination using both classical and modern analytical techniques, and provides expert insights into data interpretation and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to ensure the quality and integrity of their work.

Introduction to this compound

This compound, also known as tert-butyl N-(4-aminobenzyl)carbamate, is a bifunctional organic compound widely used as a building block in organic synthesis.[1] Its structure features a primary aromatic amine and a Boc-protected primary aliphatic amine, allowing for selective chemical modifications at either end of the molecule. This versatility makes it invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[1]

Given its role as a key starting material, verifying the purity of this compound is paramount. The melting point serves as a rapid, reliable, and cost-effective first indicator of purity.[2] A sharp melting range close to the literature value suggests a high-purity sample, whereas a depressed and broad melting range typically indicates the presence of impurities.[3][4]

Physicochemical Properties and Reference Data

A summary of the key physical and chemical properties of this compound is provided below. This data serves as a benchmark for experimental work.

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl N-(4-aminobenzyl)carbamate | [1] |

| Synonyms | 4-[(N-Boc)aminomethyl]aniline | [5] |

| CAS Number | 94838-55-8 | [1][5] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [5] |

| Appearance | White to tan crystalline solid/powder | [1][6] |

| Literature Melting Point | 75-78 °C | [5][6][7] |

Theoretical Framework: Factors Influencing Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This phase change requires sufficient energy to overcome the intermolecular forces holding the crystal lattice together.[8] For this compound, several structural features are key determinants of its melting behavior.

-

Intermolecular Forces : The strength of attraction between molecules is a primary factor.[9][10]

-

Hydrogen Bonding : The molecule contains two N-H bonds in the primary aniline group and one N-H bond in the Boc-protected amine. These groups act as hydrogen bond donors, while the oxygen atoms of the carbonyl group and the nitrogen atoms act as acceptors. These strong hydrogen bonds require significant thermal energy to disrupt, contributing to a relatively high melting point for a molecule of its size.[3][8]

-

Dipole-Dipole Interactions : The polar C=O and C-N bonds create permanent dipoles, leading to additional electrostatic attractions within the crystal lattice.

-

Van der Waals Forces : These weaker forces, arising from temporary fluctuations in electron density, are present across the entire molecular surface. The aromatic ring and the tert-butyl group contribute significantly to these interactions.[11]

-

-

Molecular Structure and Packing : The ability of molecules to pack efficiently in a crystal lattice affects the overall strength of intermolecular interactions.[10] Symmetrical molecules tend to pack more tightly, leading to higher melting points.[3] While the Boc group is bulky, the overall structure of this compound allows for reasonably efficient packing. It is crucial to distinguish this compound from its isomer, tert-butyl N-(4-aminophenyl)carbamate (CAS 71026-66-9), which has a significantly higher melting point of 113-115 °C due to differences in hydrogen bonding and crystal packing.[12][13]

-

Presence of Impurities : Impurities disrupt the regular crystalline lattice, weakening the intermolecular forces.[3] This leads to two observable effects: a depression of the melting point and a broadening of the melting range.[4] Therefore, a sharp melting range (typically 1-2 °C) is a strong indicator of high purity.

Experimental Determination of Melting Point

Accurate determination of the melting point requires proper technique and calibrated instrumentation. Two common and reliable methods are presented below.

Method 1: Capillary Melting Point Apparatus

This is the most common technique for routine analysis in organic chemistry labs. It involves heating a small sample in a glass capillary tube within a heated metal block and observing the melting process.[4]

-

Sample Preparation :

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals with a spatula on a watch glass.[2]

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a column 2-3 mm high at the bottom.[14][15] Proper packing ensures uniform heat transfer.

-

-

Instrument Setup & Measurement :

-

Insert the capillary tube into the heating block of the apparatus.[15]

-

Rapid Preliminary Run (Optional but Recommended) : Set a high heating rate (e.g., 10-15 °C/min) to quickly find an approximate melting range. This saves time during the accurate measurement.[4]

-

Accurate Measurement : Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.

-

Insert a new, properly prepared capillary tube.

-

Set the heating rate to a slow, controlled 1-2 °C per minute.[14][15] This slow rate ensures the sample and thermometer are in thermal equilibrium, yielding an accurate reading.

-

Record the Melting Range :

-

T₁ : The temperature at which the first drop of liquid appears.

-

T₂ : The temperature at which the last solid crystal melts completely.

-

-

Report the result as the range T₁ - T₂.

-

-

Post-Measurement :

-

Turn off the heater and allow the block to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Caption: Workflow for DSC melting point determination.

Data Interpretation and Troubleshooting

-

Sharp vs. Broad Melting Range : A pure sample of this compound should exhibit a sharp melting range, consistent with the literature value of 75-78 °C. [5]A range wider than 2-3 °C suggests the presence of impurities. [4]

-

Decomposition : If the sample darkens in color (e.g., turns brown or black) or evolves gas upon heating, this indicates thermal decomposition rather than, or in addition to, melting. [16]The aniline moiety can degrade at elevated temperatures, although this is generally expected well above its melting point (e.g., >190 °C). [16]The Boc protecting group is primarily acid-labile but can also be removed thermally at very high temperatures. [17][18]If decomposition is observed, it should be noted, as the "melting point" would be more accurately described as a "decomposition temperature." A rapid heating rate can sometimes cause a sample to reach its decomposition temperature before it has fully melted.

-

Instrumental Artifacts : Ensure the thermometer in a capillary apparatus is correctly calibrated. For DSC, a proper baseline subtraction is crucial for accurate peak integration.

Conclusion

The melting point of this compound is a critical quality attribute that provides valuable insight into the purity and identity of the material. A literature-consistent value of 75-78 °C with a sharp melting range is indicative of a high-purity sample. Both capillary melting point apparatus and Differential Scanning Calorimetry are robust methods for this determination, with DSC offering higher precision and additional quantitative data. By adhering to the detailed protocols and understanding the theoretical principles outlined in this guide, researchers can confidently assess their material, ensuring the integrity and success of subsequent synthetic applications.

References

- Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams.

- Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube. [Link]

- Sciencing. (2022, March 24).

- Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

- Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC)

- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

- CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). [Link]

- InTechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

- Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. [Link]

- J-Stage. (n.d.). Degradation of aniline by pulsed discharge plasma in hydrothermal conditions. [Link]

- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link]

- National Center for Biotechnology Information. (n.d.).

- University of Calgary. (n.d.).

- SSERC. (n.d.).

- Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. [Link]

- METTLER TOLEDO. (n.d.).

- ResearchGate. (2024, July 13).

- JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. [https://www.jove.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

- Royal Society of Chemistry. (n.d.). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. [Link]

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

- Wikipedia. (n.d.). Aniline. [Link]

- ChemWhat. (n.d.). This compound CAS#: 94838-55-8. [Link]

- Semantic Scholar. (2011, August 20). Thermal degradation behavior and kinetics of polybenzoxazine based on bisphenol-S and aniline. [Link]

- PubChem. (n.d.). 4-(Tert-butoxy)aniline. [Link]

- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. sciencing.com [sciencing.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. 4-[(N-Boc)aminomethyl]anilin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 4-[(N-Boc)氨甲基]苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. youtube.com [youtube.com]

- 12. parchem.com [parchem.com]

- 13. 4-(TERT-BUTOXYCARBONYLAMINO)ANILINE CAS#: 71026-66-9 [amp.chemicalbook.com]

- 14. youtube.com [youtube.com]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 16. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]

- 17. researchgate.net [researchgate.net]

- 18. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 4-(N-Boc-aminomethyl)aniline: A Technical Guide for Advanced Synthesis

Introduction: A Bifunctional Linchpin for Molecular Construction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for versatile, strategically designed building blocks is paramount. 4-(N-Boc-aminomethyl)aniline, also known as tert-butyl (4-aminobenzyl)carbamate, emerges as a preeminent example of such a molecule.[1][2] Its structure is deceptively simple, yet it harbors a powerful synthetic potential rooted in its orthogonal reactivity. The molecule features a primary aromatic amine (aniline) and a primary aliphatic amine protected by a tert-butyloxycarbonyl (Boc) group, arrayed in a para configuration on a benzene ring.[3] This arrangement allows for selective, sequential functionalization at two distinct points, making it an invaluable intermediate for constructing complex molecular architectures.[2]

The aniline moiety, with its nucleophilic character and susceptibility to diazotization, provides a handle for a wide range of transformations including amide bond formation, sulfonylation, and carbon-carbon bond-forming cross-coupling reactions.[1] Concurrently, the Boc-protected aminomethyl group offers a stable, yet readily cleavable, precursor to a primary amine. The Boc group's stability to a variety of reaction conditions, coupled with its facile removal under acidic conditions, is a cornerstone of its utility in multi-step synthetic campaigns.[4] This guide will elucidate the core applications of this versatile reagent, provide detailed, field-proven protocols, and explain the underlying chemical principles that govern its use in the synthesis of high-value compounds.

Core Applications in Pharmaceutical and Materials Research

The unique bifunctional nature of this compound has cemented its role as a crucial intermediate in several key areas of research and development.

Pharmaceutical Development: A Scaffold for Bioactive Molecules

The compound is extensively utilized as a key building block in the synthesis of diverse pharmaceuticals.[1][2] Its structure serves as a versatile scaffold or linker to connect different pharmacophores, tune solubility, and optimize pharmacokinetic properties.

-

Enzyme Inhibitors: The 4-aminobenzyl scaffold is a core component of potent enzyme inhibitors. For instance, it forms the basis for a class of highly potent small-molecule inhibitors of Cyclophilin D (CypD), a mitochondrial enzyme implicated in ischemia-reperfusion injury and neurodegeneration.[5] The general structure involves a urea linkage formed from the aniline nitrogen, connecting the benzyl moiety to another pharmacophore that interacts with the enzyme's active site.

-

Kinase Inhibitors: The aniline substructure is a common feature in many kinase inhibitors, where it often participates in crucial hydrogen bonding interactions within the ATP-binding site of the kinase. While direct synthesis from this compound is one of many routes, its derivatives are instrumental in creating libraries of potential inhibitors for targets in oncology and inflammatory diseases.

-

Linker for PROTACs: In the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential. This compound is an ideal starting point for creating such linkers, which connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.

Polymer Chemistry and Materials Science

The diamine nature of the deprotected molecule makes it a valuable monomer in the production of specialty polymers.[1][2] Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength, which are critical for high-performance materials.[2] The rigid aromatic core and the flexible aminomethyl side chain allow for fine-tuning of polymer morphology and characteristics.

Bioconjugation and Diagnostics

The ability to selectively functionalize the two amine groups makes this compound useful in bioconjugation.[2] It can act as a linker to attach biomolecules, such as peptides or antibodies, to surfaces or other molecules. This is a critical process in the development of targeted drug delivery systems and advanced diagnostic agents where precise molecular assembly is required.[2]

Chemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is essential for the effective and safe implementation of this compound in any synthetic workflow.

| Property | Value | Source(s) |

| CAS Number | 94838-55-8 | |

| Molecular Formula | C₁₂H₁₈N₂O₂ | |

| Molecular Weight | 222.28 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 75-78 °C (lit.) | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in many organic solvents (e.g., DCM, DMF, THF) | [4] |

Safety and Handling: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust and prevent contact with skin and eyes.

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Ureas

One of the most powerful and direct applications of this compound is in the synthesis of unsymmetrical ureas, a common motif in bioactive molecules. The following protocol is adapted from established methodologies for the in situ generation of isocyanates from Boc-protected amines, a robust and high-yielding procedure.

Causality Behind Experimental Choices: This one-pot method is superior to multi-step alternatives that require the isolation of a potentially hazardous isocyanate intermediate. The use of trifluoromethanesulfonyl anhydride (Tf₂O) and a hindered pyridine base (2-chloropyridine) efficiently facilitates the dehydration of the N-Boc-carbamate to the corresponding isocyanate in situ. The isocyanate is immediately trapped by a primary or secondary amine present in the reaction mixture, minimizing side reactions and maximizing yield. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy work-up.

Diagram of the Synthetic Workflow

Caption: One-pot synthesis of unsymmetrical ureas.

Detailed Step-by-Step Methodology

Materials:

-

This compound (1.0 eq)

-

Trifluoromethanesulfonyl anhydride (Tf₂O) (1.1 eq)

-

2-Chloropyridine (2.5 eq)

-

Primary or Secondary Amine (R¹R²NH) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Addition of Base: Add 2-chloropyridine (2.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

Activation and Isocyanate Formation: Slowly add trifluoromethanesulfonyl anhydride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate may form. Allow the reaction to stir at 0 °C for 20 minutes.

-

Nucleophilic Attack: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching and Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure unsymmetrical urea derivative.

Conclusion: An Indispensable Tool for the Modern Chemist

This compound is more than just a chemical intermediate; it is a strategic tool that offers a reliable and predictable platform for the synthesis of complex and functionally diverse molecules. Its orthogonal protecting group strategy allows for controlled, stepwise elaboration of molecular structures, a feature that is highly prized in the lengthy and often challenging synthetic campaigns common in drug discovery. From creating potent enzyme inhibitors to serving as a key linker in next-generation therapeutics like PROTACs, its utility is broad and impactful. The robust and efficient protocols developed for its use, such as the one-pot urea synthesis detailed herein, further enhance its value to the research community. As the quest for novel therapeutics and advanced materials continues, the strategic application of such well-designed building blocks will undoubtedly remain a cornerstone of innovation.

References

- Haleckova, A., Jurkova, K., Hurdalek, J., Chalupova, K., Syrova, V., Kozlov, D., Svobodova, J., Andrýs, R., Kozlov, O., Monnier, C., Endlicher, R., Skarka, A., Musílek, K., Zemanová, L., & Benek, O. (2025). N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea-based inhibitors of cyclophilin D - Preparation of distinct stereoisomers and comparative analysis of their in vitro bioactivity. Bioorganic Chemistry, 163, 108743.

- Organic Chemistry Portal. (2019). N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works.

- Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2), 523-534.

- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 123-126.

- Semantic Scholar. (n.d.). N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea-based inhibitors of cyclophilin D - Preparation of distinct stereoisomers and comparative analysis of their in vitro bioactivity.

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Arabian Journal of Chemistry, 10, S2428-S2437.

- Walker, K. A., Boots, M. R., Stubbins, J. F., Rogers, M. E., & Davis, C. W. (1983). 1-(4-Aminobenzyl)- and 1-(4-aminophenyl)isoquinoline derivatives: synthesis and evaluation as potential irreversible cyclic nucleotide phosphodiesterase inhibitors. Journal of medicinal chemistry, 26(2), 174–181.

- Dömling, A. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2264–2287.

- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(3).

- Tice, C. M. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules (Basel, Switzerland), 23(2), 398.

- Musacchio, A. J., & Stephenson, C. R. J. (2021). Accessing Aliphatic Amines in C–C Cross-Couplings by Visible Light/Nickel Dual Catalysis. Organic Letters, 23(11), 4423–4428.

- ResearchGate. (n.d.). An example of multistep synthesis of carbamate.

- Evans, A. M., Li, G., Hamilton, W. L., Wang, X., Chen, K., Liu, X., ... & Yaghi, O. M. (2019). Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. Journal of the American Chemical Society, 141(28), 11253–11258.

- Smith, A. B., III, & Fox, R. J. (2018). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis, 360(11), 2135-2141.

- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- Yang, H., Fu, H., Li, Y., Jiang, M., & Wang, J. (2011). Synthesis method of aniline compound. CN102180800A.

- Khan, I., Ali, A., Al-Harrasi, A., & Al-Rawahi, A. (2021). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 26(16), 4983.

- Quach, T. D., & Batey, R. A. (2009). Selective monomethylation of anilines by Cu(OAc)2-promoted cross-coupling with MeB(OH)2. Organic letters, 11(8), 1677–1680.

- ResearchGate. (n.d.). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2.

- Orlowski, R. C., Walter, R., & Winkler, D. (1981). Synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid for use as a handle in solid-phase synthesis of peptide alpha-carboxamides. International journal of peptide and protein research, 18(5), 451–458.

- Irannejad, H., et al. (2019). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR.

Sources

- 1. CAS 94838-55-8: tert-butyl (4-aminobenzyl)carbamate [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-[(N-Boc)氨甲基]苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea-based inhibitors of cyclophilin D - Preparation of distinct stereoisomers and comparative analysis of their in vitro bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(N-Boc-aminomethyl)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(N-Boc-aminomethyl)aniline, a pivotal intermediate in pharmaceutical research and drug development.[1] The solubility of this compound is a critical parameter influencing reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). This document delves into the molecular determinants of its solubility, offers a qualitative solubility profile across a spectrum of common organic solvents, and furnishes detailed, field-proven protocols for both qualitative and quantitative solubility determination. This guide is intended to be an essential resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions in experimental design and process development.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, also known as tert-butyl (4-aminobenzyl)carbamate, is a bifunctional organic molecule of significant interest in medicinal chemistry.[2] Its structure incorporates a nucleophilic aniline moiety and a Boc-protected aminomethyl group, rendering it a versatile building block for the synthesis of a diverse array of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in modern organic synthesis, allowing for the selective masking of the primary amine's reactivity while other chemical transformations are carried out on the aniline portion of the molecule.

The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in various laboratory and industrial applications. A thorough understanding of its solubility profile is paramount for:

-

Optimizing Reaction Conditions: Ensuring that the compound remains in the solution phase for efficient and complete chemical reactions.

-

Developing Purification Strategies: Selecting appropriate solvents for crystallization, precipitation, and chromatographic separation.

-

Formulation of Drug Candidates: The solubility of an intermediate can influence the properties of the final API, affecting its bioavailability and manufacturability.

This guide aims to provide a detailed exploration of the factors governing the solubility of this compound and to equip the scientific community with the necessary tools to assess its solubility in a reliable and reproducible manner.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to rationalize its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [3][4] |

| Appearance | White solid | [1] |

| Melting Point | 75-78 °C | [5][6] |

| Structure |

Diagram of the chemical structure of this compound.

The molecule's structure reveals a combination of polar and non-polar features. The aniline nitrogen and the carbamate group introduce polarity and the capacity for hydrogen bonding, while the benzene ring and the bulky tert-butyl group contribute to its lipophilicity. This amphiphilic nature is the primary determinant of its solubility across different solvent classes.

Principles of Solubility: A Molecular Perspective

The adage "like dissolves like" is the guiding principle in predicting solubility.[7][8][9] The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy. For a compound to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The N-H protons of the aniline and the carbamate, along with the lone pairs on the oxygen and nitrogen atoms, can participate in hydrogen bonding with protic solvents (e.g., alcohols) and polar apathetic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The polar carbamate linkage creates a significant dipole moment, leading to favorable interactions with polar solvents.

-

Van der Waals Forces: The aromatic ring and the aliphatic tert-butyl group interact via weaker London dispersion forces, which are the primary mode of interaction with non-polar solvents.

The interplay of these forces dictates the extent to which this compound will dissolve in a given organic solvent.

Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The ability to form hydrogen bonds with the solvent molecules through the aniline and carbamate groups is a strong driving force for dissolution. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of these solvents effectively solvates the polar carbamate and aniline functionalities. The bulky tert-butyl group also contributes to solubility in moderately polar solvents like DCM and THF. |

| Non-Polar | Toluene, Hexane | Low to Moderate | The lipophilic character of the benzene ring and the tert-butyl group allows for some interaction with non-polar solvents, though the polar functional groups limit extensive solubility. |

Experimental Determination of Solubility

For critical applications in drug development and process chemistry, experimentally determined solubility data is indispensable. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

Protocol:

-

Preparation: Into a series of small, labeled test tubes or vials, accurately weigh approximately 10 mg of this compound.

-

Solvent Addition: To each tube, add 1 mL of a different organic solvent.

-

Mixing: Vigorously mix the contents of each tube using a vortex mixer for 60 seconds.

-

Observation: Visually inspect each tube against a contrasting background.

-

Soluble: The solid has completely disappeared, forming a clear solution.

-

Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The solid remains largely undissolved.

-

-

Record: Document the observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[10][11]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved particles.

-

Quantification: Determine the concentration of this compound in the filtered supernatant using a validated analytical method, such as:

-

Gravimetric Analysis: Transfer a known volume of the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the compound's decomposition point until a constant weight is achieved. The solubility is calculated from the mass of the residue and the volume of the aliquot.

-

High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and analyze by HPLC.

-

Calculation:

Solubility (mg/mL) = (Mass of dissolved compound in mg) / (Volume of solvent in mL)

or

Solubility (g/L) = (Concentration from HPLC in mg/mL) * (Dilution factor)

Workflow for Quantitative Solubility Determination via the Shake-Flask Method.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. The General Solubility Equation (GSE) is a widely used method for predicting the aqueous solubility of organic compounds, and its principles can be conceptually extended to organic solvents.[9][12][13][14][15][16][17][18] The GSE relates solubility to two key parameters: the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and the melting point (MP), which reflects the strength of the crystal lattice.

While the GSE is primarily for aqueous solubility, the underlying principles are relevant. A higher melting point generally correlates with lower solubility due to the greater energy required to break the crystal lattice. A logP value that is closer to the "logP" of the solvent (a conceptual measure of its polarity) would suggest better solubility.

For this compound, its moderate melting point (75-78 °C) suggests that the crystal lattice energy is not excessively high, favoring dissolution. Its calculated logP value can be used in conjunction with the polarity of various organic solvents to make qualitative predictions about its solubility.

Conclusion

This compound exhibits a versatile solubility profile, with high solubility in polar aprotic and polar protic solvents, and lower solubility in non-polar solvents. This behavior is a direct consequence of its molecular structure, which combines polar hydrogen-bonding moieties with non-polar aromatic and aliphatic groups. For research and development applications where precise knowledge of solubility is critical, the experimental protocols detailed in this guide provide a robust framework for obtaining reliable and accurate data. By leveraging both the theoretical principles and the practical methodologies presented herein, scientists can effectively harness the synthetic potential of this compound.

References

- Comments on prediction of the aqueous solubility using the general solubility equation (GSE) versus a genetic algorithm and a support vector machine model. (n.d.). PubMed.

- Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. (2023, January 25). EMBIBE.

- Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). (n.d.). ACS Publications.

- Estimation of aqueous solubility of organic compounds by using the general solubility equation. (n.d.). UCLA Library Catalogue.

- Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. (2015, July 15). Research Explorer The University of Manchester.

- Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. (n.d.). ResearchGate.

- Lab 14: Qualitative Organic Analysis. (n.d.). CSUB.

- Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. (2015, November). PubMed.

- QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.).

- Estimation of aqueous solubility of organic compounds by using the general solubility equation. (2025, August 10). ResearchGate.

- Test of Amine & Amide. (n.d.). Scribd.

- Prediction of Drug Solubility by the General Solubility Equation (GSE). (2025, August 5). ResearchGate.

- Qualitative tests of amines. (n.d.). SlideShare.

- Shake Flask Method Summary. (n.d.). BioAssay Systems.

- Prediction of solubility curves and melting properties of organic and pharmaceutical compounds. (2009, February 15). University of Limerick.

- Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. (n.d.). SciTechnol.

- 4-[(N-Boc)aminomethyl]aniline, 1 X 1 g (525626-1G). (n.d.). Alkali Scientific.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

Sources

- 1. csub.edu [csub.edu]

- 2. CAS 94838-55-8: tert-butyl (4-aminobenzyl)carbamate [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Comments on prediction of the aqueous solubility using the general solubility equation (GSE) versus a genetic algorithm and a support vector machine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. search.library.ucla.edu [search.library.ucla.edu]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pure.ul.ie [pure.ul.ie]

Spectroscopic Data for tert-Butyl N-(4-aminobenzyl)carbamate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl N-(4-aminobenzyl)carbamate, a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of Spectroscopic Characterization

tert-Butyl N-(4-aminobenzyl)carbamate (CAS 94838-55-8), also known as 4-(N-Boc-aminomethyl)aniline, possesses a versatile molecular architecture. The presence of a primary aromatic amine, a secondary carbamate, and a tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in multi-step organic synthesis. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability and reproducibility of subsequent experimental work. This guide will detail the expected and observed spectroscopic data, providing a rationale for the interpretation of key spectral features.

Molecular Structure:

Caption: Molecular structure of tert-butyl N-(4-aminobenzyl)carbamate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum of tert-butyl N-(4-aminobenzyl)carbamate provides distinct signals for each unique proton environment, confirming the presence of the aromatic ring, the methylene bridge, the Boc group, and the amine protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl N-(4-aminobenzyl)carbamate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of labile protons (NH and NH₂).[1]

-

Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[2]

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Summary and Interpretation

While a publicly available, fully detailed ¹H NMR spectrum is limited, a Certificate of Analysis confirms the spectrum is consistent with the structure. Based on the known structure and data from similar compounds, the following proton signals are expected:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | d | 2H | Ar-H (ortho to CH₂NH) | Protons on the aromatic ring adjacent to the methylene group, appearing as a doublet due to coupling with the protons meta to the CH₂NH group. |

| ~6.5-6.7 | d | 2H | Ar-H (ortho to NH₂) | Protons on the aromatic ring adjacent to the electron-donating amino group, which are more shielded and thus appear at a lower chemical shift. They appear as a doublet due to coupling with the protons meta to the NH₂ group. |

| ~4.8-5.0 | br s | 1H | NH -Boc | The carbamate proton signal is often broad due to quadrupole broadening and potential exchange. Its chemical shift can be solvent-dependent. |

| ~4.1-4.3 | d | 2H | CH₂ -NH | The benzylic protons appear as a doublet due to coupling with the adjacent NH proton. |

| ~3.6-3.8 | br s | 2H | NH₂ | The primary amine protons typically appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |

| ~1.45 | s | 9H | C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a characteristic signal for the Boc protecting group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of all carbon environments within tert-butyl N-(4-aminobenzyl)carbamate.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often beneficial due to the lower natural abundance of the ¹³C isotope.[3]

-

Instrument Setup: A 100 MHz or 125 MHz spectrometer (corresponding to a 400 MHz or 500 MHz proton frequency) is typically used.

-

Data Acquisition: Proton-decoupled mode is standard to produce a spectrum with singlets for each carbon. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

Data Summary and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156 | C =O (carbamate) | The carbonyl carbon of the carbamate group is deshielded and appears at a low field. |

| ~145 | C -NH₂ (aromatic) | The aromatic carbon atom directly bonded to the electron-donating amino group. |

| ~128-130 | Ar-C H (ortho to CH₂NH) | Aromatic methine carbons. |

| ~127 | C -CH₂NH (aromatic) | The quaternary aromatic carbon attached to the methylene group. |

| ~114-116 | Ar-C H (ortho to NH₂) | Aromatic methine carbons shielded by the amino group. |

| ~79 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~45 | C H₂-NH | The benzylic carbon. |

| ~28 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of tert-butyl N-(4-aminobenzyl)carbamate will exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common and convenient method for obtaining IR spectra of solid samples:

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.[4]

-

Sample Application: Place a small amount of the solid tert-butyl N-(4-aminobenzyl)carbamate onto the ATR crystal.

-

Pressure Application: Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.[5]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.[6]

Data Summary and Interpretation

The IR spectrum of tert-butyl N-(4-aminobenzyl)carbamate is expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3400-3300 | N-H stretch | Primary amine (NH₂) | Two distinct bands are expected for the symmetric and asymmetric stretching of the primary aromatic amine. |